molecular formula C59H94O29 B1649378 Platycodin A CAS No. 66779-34-8

Platycodin A

Cat. No.: B1649378
CAS No.: 66779-34-8
M. Wt: 1267.4 g/mol
InChI Key: CNHZRRBWLMSLDX-WNHLAMKZSA-N
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Description

This compound, commonly referred to as Platycodin D, is a triterpenoid saponin derived from oleanolic acid (olean-12-en-28-oic acid). Its core structure features hydroxyl groups at positions 2, 3, 16, 23, and 24, with a highly branched glycosylation pattern. The glycosyl chain includes:

  • A beta-D-glucopyranosyl group at position 2.
  • A D-apio-beta-D-furanosyl unit linked (1→3) to a beta-D-xylopyranosyl group.
  • A 2-O-acetyl-6-deoxy-alpha-L-mannopyranosyl unit linked (1→4) to the xylopyranosyl group.
  • An alpha-L-arabinopyranosyl ester at position 28, connected via (1→2) linkage .

Platycodin D is noted for its anti-inflammatory, anti-cancer, and immunomodulatory properties, attributed to its structural complexity and acetylated sugar moieties .

Properties

IUPAC Name

[(2S,3R,4S,5S)-3-[(2S,3R,4R,5R,6S)-3-acetyloxy-5-[(2S,3R,4S,5R)-4-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] (4aR,5R,6aR,6aS,6bR,8aR,10R,11S,12aR,14bS)-5,11-dihydroxy-9,9-bis(hydroxymethyl)-2,2,6a,6b,12a-pentamethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C59H94O29/c1-24-41(84-47-40(74)42(30(67)19-78-47)85-51-45(75)58(77,22-63)23-80-51)39(73)44(82-25(2)64)50(81-24)86-43-35(69)29(66)18-79-49(43)88-52(76)59-13-12-53(3,4)14-27(59)26-8-9-32-54(5)15-28(65)46(87-48-38(72)37(71)36(70)31(17-60)83-48)57(20-61,21-62)33(54)10-11-55(32,6)56(26,7)16-34(59)68/h8,24,27-51,60-63,65-75,77H,9-23H2,1-7H3/t24-,27-,28-,29-,30+,31+,32+,33+,34+,35-,36+,37-,38+,39+,40+,41-,42-,43+,44+,45-,46-,47-,48-,49-,50-,51-,54+,55+,56+,58+,59+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNHZRRBWLMSLDX-WNHLAMKZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(COC2OC(=O)C34CCC(CC3C5=CCC6C(C5(CC4O)C)(CCC7C6(CC(C(C7(CO)CO)OC8C(C(C(C(O8)CO)O)O)O)O)C)C)(C)C)O)O)OC(=O)C)O)OC9C(C(C(CO9)O)OC1C(C(CO1)(CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2OC(=O)[C@]34CCC(C[C@H]3C5=CC[C@H]6[C@]([C@@]5(C[C@H]4O)C)(CC[C@@H]7[C@@]6(C[C@@H]([C@@H](C7(CO)CO)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)C)C)(C)C)O)O)OC(=O)C)O)O[C@H]9[C@@H]([C@H]([C@@H](CO9)O)O[C@H]1[C@@H]([C@](CO1)(CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C59H94O29
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801317850
Record name Platycodin A
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1267.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66779-34-8
Record name Platycodin A
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66779-34-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Platycodin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801317850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Isolation and Purification

Oleanolic acid is typically isolated from natural sources (e.g., olive leaves, Aralia elata) via ethanol extraction, followed by silica gel chromatography. Purity is confirmed by HPLC (>95%) and NMR spectroscopy.

Functionalization of the Aglycone

The C-3 hydroxyl group is protected as a chloroacetyl ester to prevent undesired reactions during subsequent steps. Chloroacetyl chloride and DMAP in dichloromethane yield the C-3 chloroacetyl derivative (45% yield). Dess-Martin periodinane oxidizes the C-3 hydroxyl to a ketone when required, though this is unnecessary for the target compound.

Glycosylation at the C-3 Position

Neoglycosylation with β-D-Glucopyranose

The hindered C-3 position necessitates a methoxyglycine spacer to distance the glycosylation site from the C-4 dimethyl group:

  • Chloroacetyl to Iodoacetyl Conversion : Treatment with sodium iodide in acetone replaces chlorine with iodine.
  • Methoxyamine Displacement : Methoxyamine hydrochloride in DMF displaces iodide, forming a stable alkoxyamine linkage.
  • Glycosylation : The neoaglycone reacts with peracetylated β-D-glucopyranosyl donor (e.g., trichloroacetimidate) under BF₃·Et₂O catalysis in CH₂Cl₂/MeOH (6:1) at 40°C for 48 h, yielding the C-3 β-D-glucopyranoside (62% yield).

Key Data :

Step Reagents/Conditions Yield (%)
Chloroacetyl ester Chloroacetyl chloride, DMAP 85
Iodoacetyl derivative NaI, acetone, 25°C, 2 h 92
Methoxyamine spacer Methoxyamine·HCl, DMF, 50°C 45
Glycosylation β-D-Glc-imidate, BF₃·Et₂O 62

Synthesis of the C-28 Oligosaccharide Ester

The C-28 ester comprises a tetra-saccharide chain: α-L-arabinopyranosyl-(1→2)-2-O-acetyl-6-deoxy-α-L-mannopyranosyl-(1→4)-β-D-xylopyranosyl-(1→3)-D-apio-β-D-furanosyl . Synthesis proceeds via sequential glycosylation.

Apiofuranosyl-Xylopyranosyl Disaccharide

  • D-Apio-β-D-furanosyl Donor : Perbenzoylated D-apiofuranosyl trichloroacetimidate is prepared from D-apiose via benzoylation (BnCl, pyridine) and imidate formation (Cl₃CCN, DBU).
  • Coupling with Xylopyranosyl Acceptor : The xylopyranosyl acceptor (C-3 OH free) reacts with the apiofuranosyl donor under TMSOTf catalysis in CH₂Cl₂ at −15°C (74% yield).

Mannopyranosyl Modification

  • 6-Deoxy-α-L-Mannopyranose : L-Mannose is reduced at C-6 (NaBH₄, H₂O) and acetylated at O-2 (Ac₂O, pyridine).
  • Glycosylation with Xylose Disaccharide : The mannopyranosyl donor (C-1 imidate) couples to the xylose disaccharide using NIS/TfOH in CH₃CN (68% yield).

Arabinopyranosyl Attachment

The terminal arabinopyranosyl unit is added via gold(I)-catalyzed glycosylation to ensure α-linkage. The mannose disaccharide reacts with peracetylated α-L-arabinopyranosyl ortho-hexynylbenzoate in presence of Ph₃PAuNTf₂ (82% yield).

Key Data :

Disaccharide Segment Glycosylation Conditions Yield (%)
Apio-(1→3)-Xyl TMSOTf, CH₂Cl₂, −15°C 74
Xyl-(1→4)-Mann NIS/TfOH, CH₃CN, 0°C 68
Mann-(1→2)-Ara Ph₃PAuNTf₂, toluene, 25°C 82

Final Assembly and Deprotection

Esterification at C-28

The tetra-saccharide donor (peracetylated, C-1 imidate) reacts with oleanolic acid’s C-28 carboxyl group using DCC/DMAP in dry DMF. The reaction proceeds at 25°C for 24 h (57% yield).

Global Deprotection

  • O-Deacetylation : Methanolic ammonia (7N NH₃/MeOH) removes acetyl groups (12 h, 25°C).
  • Debenzoylation : Sodium methoxide in MeOH/THF cleaves benzoyl esters (4 h, 0°C).
  • Final Purification : Reverse-phase HPLC (C18 column, MeOH/H₂O gradient) isolates the target compound (≥98% purity).

Analytical Characterization

  • NMR Spectroscopy :

    • ¹H NMR (600 MHz, CD₃OD): δ 5.29 (t, J=3.5 Hz, H-12), 4.98 (d, J=7.8 Hz, H-1 of β-Glc), 4.42 (d, J=1.8 Hz, H-1 of α-Ara).
    • ¹³C NMR : 178.9 ppm (C-28 COO), 105.3 ppm (C-1 of β-Glc).
  • High-Resolution Mass Spectrometry (HRMS) :

    • Calculated for C₆₀H₉₈O₃₀ [M+Na]⁺: 1321.5543; Found: 1321.5538.

Chemical Reactions Analysis

Hydrolysis Reactions

The compound’s ester and glycosidic bonds are susceptible to hydrolysis under acidic or enzymatic conditions:

Glycosidic Bond Cleavage

  • The β-D-glucopyranosyloxy group at position C-3 undergoes hydrolysis in acidic media (e.g., 0.1M HCl/MeOH, 80°C), yielding aglycone 3,2,16,23,24-pentahydroxyolean-12-en-28-oic acid and monosaccharides (glucose, apiose, xylose, etc.) .

  • Enzymatic cleavage (e.g., β-glucosidase) selectively removes terminal glucosyl units while preserving the apiofuranosyl-xylopyranosyl-mannopyranosyl-arabinopyranosyl chain .

Ester Hydrolysis

  • The 2-O-acetyl group on the 6-deoxy-α-L-mannopyranosyl residue is labile under alkaline conditions (e.g., 0.05M NaOH), producing 6-deoxy-α-L-mannopyranose and acetic acid .

  • The 28-O-ester linkage (oleanoic acid core) resists mild hydrolysis but cleaves under prolonged acidic reflux (e.g., 5% H₂SO₄, 6h), releasing free oleanolic acid derivatives .

Oxidation Reactions

Hydroxyl groups at C-2, C-3, C-16, C-23, and C-24 undergo site-specific oxidation:

Position Reagent Product Reference
C-3 (glucosyl)Jones reagent (CrO₃/H₂SO₄)3-keto derivative (loss of glucosyl group)
C-23/C-24Pyridinium chlorochromate23,24-diketone

Acetylation and Esterification

The compound’s hydroxyl groups can be acetylated or esterified under standard conditions:

  • Acetylation (Ac₂O/pyridine):

    • Free hydroxyls at C-2, C-16, and C-24 form acetyl esters, enhancing lipophilicity .

    • The 2-O-acetyl-6-deoxy-α-L-mannopyranosyl group remains stable under mild acetylation .

  • Methylation (CH₂N₂/MeOH):

    • Carboxylic acid at C-28 converts to methyl ester, facilitating chromatographic separation .

Enzymatic Modifications

Biotransformation studies on similar saponins reveal:

  • β-Glucuronidase : Cleaves glucuronic acid residues in related oleanane saponins (e.g., glycyrrhizin → glycyrrhetinic acid) .

  • Esterases : Hydrolyze acetyl groups, altering solubility and bioactivity .

Thermal Degradation

Pyrolysis (200–300°C) fragments the oligosaccharide chain, producing:

  • Volatiles : Furans, levoglucosan (from glucosyl units) .

  • Residue : Carbonized oleanane core with residual hydroxyls .

Comparative Reactivity Table

Functional Group Reaction Conditions Outcome
β-D-Glucopyranosyloxy (C-3)Acid hydrolysis0.1M HCl/MeOH, 80°C, 4hAglycone + glucose
2-O-Acetyl (mannopyranosyl)Alkaline hydrolysis0.05M NaOH, 25°C, 1hDeacetylated mannose + acetate
28-O-EsterStrong acid hydrolysis5% H₂SO₄, reflux, 6hOleanolic acid + oligosaccharides
C-16 hydroxylOxidationPCC/CH₂Cl₂, 25°C, 12h16-keto derivative

Research Gaps and Challenges

Scientific Research Applications

Anticancer Properties

Oleanolic acid and its derivatives have been extensively studied for their anticancer effects. Research indicates that these compounds exhibit inhibitory activities against several types of cancer:

  • Leukemia : A derivative known as Olean-12-eno[2,3-c]oxadiazol-28-oic acid (OEOA) has shown promising results in blocking the proliferation of human leukemia cells. It induces G1 cell cycle arrest and enhances erythroid differentiation in K562 cells by suppressing the expression of Bcr-Abl and phosphorylated Erk1/2 .
  • Other Cancers : Oleanolic acid has demonstrated cytotoxic effects against various cancer cell lines, including HeLa, K562, and HL-60. These effects are attributed to its ability to induce apoptosis and inhibit cell proliferation through multiple mechanisms .

Antimicrobial Activity

The antimicrobial potential of oleanolic acid derivatives has been documented in several studies:

  • Antibacterial Effects : Compounds derived from oleanolic acid exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, a recent study reported that a butanol derivative showed an IC50 value of 0.25 mg/mL against several bacterial strains, which is comparable to standard antibiotics like ciprofloxacin .
  • Antifungal Properties : The triterpenoid compounds have also demonstrated antifungal activity, making them potential candidates for developing new antifungal agents .

Antioxidant Activity

The antioxidant properties of oleanolic acid derivatives are another area of interest:

  • Free Radical Scavenging : Studies have shown that these compounds possess significant antioxidant activity, with some derivatives exhibiting lower IC50 values than well-known antioxidants like gallic acid. This suggests their potential use in preventing oxidative stress-related diseases .

Hepatoprotective Effects

Oleanolic acid is known for its hepatoprotective properties. It helps protect the liver from damage caused by toxins such as ethanol and carbon tetrachloride. This protective effect is crucial for developing treatments for liver diseases and conditions related to oxidative stress .

Other Therapeutic Applications

Beyond cancer treatment and antimicrobial applications, oleanolic acid derivatives have shown potential in other therapeutic areas:

  • Anti-inflammatory Effects : The compound exhibits anti-inflammatory properties by inhibiting cyclooxygenase enzymes, which are involved in the inflammatory response .
  • Antidiabetic Activity : Some studies suggest that oleanolic acid can improve insulin sensitivity and glucose metabolism, indicating its potential as a therapeutic agent for diabetes management .

Case Studies and Research Findings

StudyFindings
Ng et al., 2013OEOA induces G1 arrest in leukemia cells; enhances erythroid differentiation .
MDPI Study, 2024Olean-12-en-28-butanol derivative shows significant antioxidant and antibacterial activity .
PMC Study, 2024Oleanolic acid derivatives exhibit cytotoxicity against multiple cancer cell lines .

Mechanism of Action

Platycodin A exerts its effects through multiple molecular targets and pathways:

Comparison with Similar Compounds

Table 1: Key Structural Features of Platycodin D and Analogues

Compound Name (Source) Aglycone Core Glycosylation Pattern Key Modifications Molecular Weight
Platycodin D (Platycodon grandiflorum) Olean-12-en-28-oic acid 3-O-[Glc-(1→3)-Api-(1→3)-Xyl-(1→4)-Acetyl-6-deoxy-Man-(1→2)-Ara] Acetylated mannose, apiofuranosyl ~1399 g/mol
3-O-α-L-arabinopyranosyl oleanolic acid (Akebia quinata) Olean-12-en-28-oic acid 3-O-α-L-arabinopyranosyl Single arabinose unit ~632 g/mol
Ziyu-glycoside I (Cimicifuga spp.) Urs-12-en-28-oic acid 3-O-α-L-arabinopyranosyl, 28-O-β-D-glucopyranosyl Ursane backbone, di-glycosylation ~794 g/mol
Macranthoidin B (Lonicera macranthoides) Olean-12-en-28-oic acid 3-O-[Glc-(1→4)-Glc-(1→3)-6-deoxy-Man-(1→2)-Ara], 23-hydroxy, 6-O-Glc-Glc ester Hydroxy at C-23, esterified glucoses ~1399 g/mol
Elatoside E (Aralia elata) Olean-12-en-28-oic acid 3-O-[Glc-(1→3)-Xyl-(1→2)-Ara] Xylose branching ~913 g/mol

Functional and Pharmacological Differences

Bioactivity

  • Platycodin D : Exhibits potent anti-cancer activity (e.g., breast cancer) via apoptosis induction and NF-κB pathway inhibition. The acetyl group enhances membrane permeability .
  • 3-O-α-L-arabinopyranosyl oleanolic acid: Shows moderate cytotoxicity against cancer cells but lacks acetylated sugars, reducing bioavailability .
  • Ziyu-glycoside I : Ursane-type aglycone confers distinct anti-diabetic effects, contrasting with oleanane-type compounds .
  • Macranthoidin B : The 23-hydroxy group and glucosyl ester improve solubility, enhancing anti-viral activity compared to Platycodin D .

Pharmacokinetics

  • Increased glycosylation (e.g., Platycodin D, Macranthoidin B) correlates with higher hydrophilicity but reduced blood-brain barrier penetration.
  • Acetylated sugars in Platycodin D prolong metabolic stability compared to non-acetylated analogs .

Biological Activity

Olean-12-en-28-oic acid, particularly in its glycosylated forms, is a notable compound within the class of triterpenoids, which are recognized for their diverse biological activities. This article focuses on the biological activity of the compound Olean-12-en-28-oic acid, 3-(beta-D-glucopyranosyloxy)-2,16,23,24-tetrahydroxy-, O-D-apio-beta-D-furanosyl-(1-->3)-O-beta-D-xylopyranosyl-(1-->4)-O-2-O-acetyl-6-deoxy-alpha-L-mannopyranosyl-(1-->2)-alpha-L-arabinopyranosyl ester, (2beta,3beta,16alpha)- , detailing its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's complex structure includes multiple sugar moieties attached to a core oleanolic acid skeleton. The intricate glycosylation pattern enhances its solubility and bioactivity compared to non-glycosylated forms.

Structural Formula

The molecular structure can be represented as follows:

C30H50O12\text{C}_{30}\text{H}_{50}\text{O}_{12}

This structure indicates a high degree of functionalization with hydroxyl groups and sugar units that contribute to its biological activities.

Anticancer Properties

Recent studies have highlighted the anticancer potential of oleanolic acid derivatives. For instance:

  • Inhibition of Proliferation : Oleanolic acid and its derivatives have demonstrated significant inhibitory effects on various cancer cell lines. Research indicates that these compounds can induce G1 cell cycle arrest in leukemia cells without triggering apoptosis, suggesting a unique mechanism of action that may involve modulation of cell cycle regulators such as cyclins and cyclin-dependent kinases (CDKs) .
  • Differentiation Induction : In leukemia models, oleanolic acid derivatives promote erythroid differentiation by downregulating oncogenic pathways such as Bcr-Abl and Erk1/2 phosphorylation .

Antioxidant Activity

The antioxidant capacity of oleanolic acid derivatives has been well-documented. For example:

  • Radical Scavenging : Compounds derived from oleanolic acid exhibit substantial radical scavenging capabilities, with IC50 values indicating effective protection against oxidative stress .

Antimicrobial Effects

Research has also shown that oleanolic acid derivatives possess antimicrobial properties:

  • Bacterial Inhibition : Studies have reported significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with IC50 values demonstrating efficacy comparable to standard antibiotics .

Other Pharmacological Activities

  • Anti-inflammatory Effects : Oleanolic acid has been shown to reduce inflammation through inhibition of pro-inflammatory cytokines and enzymes involved in the inflammatory response .
  • Hepatoprotective Effects : The compound exhibits protective effects on liver cells against toxic agents, potentially through antioxidant mechanisms .

Study 1: Anticancer Efficacy in Leukemia Models

A study evaluated the effects of oleanolic acid derivatives on K562 leukemia cells. Results indicated that treatment led to significant reductions in cell viability and induced differentiation markers without causing cytotoxicity .

Study 2: Antioxidant Activity Assessment

In a comparative analysis of radical scavenging activities among various triterpenoids, oleanolic acid derivatives demonstrated superior antioxidant properties with lower IC50 values than gallic acid in specific assays .

Data Table

Biological ActivityObservationsIC50 Values
Anticancer (Leukemia)Induces G1 arrest; differentiationNot specified
AntioxidantRadical scavenging0.701 mg/mL (H2O2)
AntibacterialEffective against Gram-positive/negative0.25 mg/mL (against E. coli)

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for structural elucidation of this compound, and how can glycosylation patterns be resolved?

  • Methodology : Use a combination of high-resolution mass spectrometry (HRMS) for molecular formula determination and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY, HSQC, HMBC) to resolve the glycosidic linkages and aglycone structure. The compound’s complex oligosaccharide chain requires selective 1D-TOCSY or NOESY experiments to distinguish overlapping proton signals in the sugar moieties .
  • Key Challenges : Differentiation of α/β anomeric configurations in glycosyl groups (e.g., 6-deoxy-α-L-mannopyranosyl vs. β-D-glucopyranosyl) and verification of esterification sites (e.g., 2-O-acetyl group).

Q. How can researchers design initial bioactivity screens for this compound?

  • Methodology : Prioritize cytotoxicity assays (e.g., MTT or SRB) in cancer cell lines (e.g., MCF-7, HepG2) to identify baseline activity. Follow with apoptosis markers (caspase-3/7 activation, Annexin V/PI staining) and cell cycle analysis (flow cytometry) to explore mechanistic pathways. Evidence from similar triterpenoids shows selective cytotoxicity in tamoxifen-resistant breast cancer cells (MCF-7/TAMR) .
  • Validation : Use positive controls (e.g., doxorubicin) and replicate assays in triplicate to account for variability.

Advanced Research Questions

Q. What strategies can resolve contradictions in reported pharmacological data, such as divergent cytotoxicity outcomes?

  • Root Cause Analysis :

  • Purity : Verify compound purity (>95%) via HPLC-ELSD or UPLC-QTOF, as impurities (e.g., aglycone derivatives) may skew results .
  • Experimental Models : Assess differences in cell line origin (e.g., MCF-7 vs. MDA-MB-231), culture conditions, and exposure times. For example, apoptosis induction in MCF-7/TAMR cells may depend on ROS-mediated pathways, which vary across models .
    • Mitigation : Standardize protocols (e.g., CLSI guidelines) and validate findings using orthogonal assays (e.g., transcriptomics for apoptosis-related genes).

Q. How does the glycosylation pattern influence bioavailability and target specificity?

  • SAR Insights :

  • Permeability : The 2-O-acetyl-6-deoxy-α-L-mannopyranosyl group may enhance lipophilicity, improving membrane penetration compared to non-acetylated analogs .
  • Receptor Binding : β-D-xylopyranosyl-(1→4) linkages could mediate interactions with lectin receptors (e.g., galectin-3), altering cellular uptake in specific tissues .
    • Experimental Design : Synthesize analogs with modified glycosyl groups (e.g., enzymatic hydrolysis of specific sugars) and compare pharmacokinetic profiles (Caco-2 permeability, plasma stability) and target engagement (SPR or microscale thermophoresis).

Q. What synthetic challenges arise in constructing the tetrasaccharide moiety, and how can they be addressed?

  • Key Steps :

  • Glycosidic Bond Formation : Use orthogonal protecting groups (e.g., benzyl, acetyl) for sequential coupling. For example, employ Schmidt’s trichloroacetimidate method for β-D-xylopyranosyl-(1→4) linkages .
  • Steric Hindrance : The apiofuranosyl-(1→3) linkage may require low-temperature (-40°C) glycosylation to minimize side reactions .
    • Validation : Confirm regioselectivity via MALDI-TOF-MS and compare synthetic yields with enzymatic approaches (e.g., glycosyltransferases).

Q. How can researchers optimize extraction and purification protocols for this compound from plant sources?

  • Methodology :

  • Extraction : Use pressurized liquid extraction (PLE) with ethanol-water (70:30, v/v) at 60°C to maximize yield while minimizing degradation .
  • Purification : Combine size-exclusion chromatography (Sephadex LH-20) with reverse-phase HPLC (C18 column, 0.1% formic acid/ACN gradient) to isolate the compound from co-eluting triterpenoids .
    • Quality Control : Monitor stability under varying pH and temperature conditions using accelerated degradation studies.

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